molecular formula C9H14N4O B13747981 5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide CAS No. 1184913-76-5

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13747981
CAS No.: 1184913-76-5
M. Wt: 194.23 g/mol
InChI Key: FLINFBMXIGAVHL-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a methyl group, and a carboxamide group

Preparation Methods

The synthesis of 5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino and carboxamide groups under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

  • 5-Amino-1-methyl-3-(2-methylcyclopropyl)-4-pyrazolecarbonitrile
  • 5-Amino-1-methyl-3-(2-methylcyclopropyl)-4-pyrazolecarboxylic acid These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications.

Properties

CAS No.

1184913-76-5

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-amino-1-methyl-3-(2-methylcyclopropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H14N4O/c1-4-3-5(4)7-6(9(11)14)8(10)13(2)12-7/h4-5H,3,10H2,1-2H3,(H2,11,14)

InChI Key

FLINFBMXIGAVHL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C(=C2C(=O)N)N)C

Origin of Product

United States

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